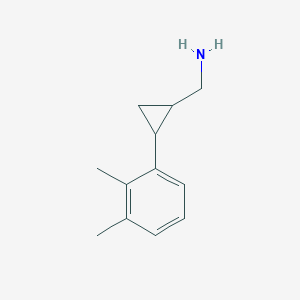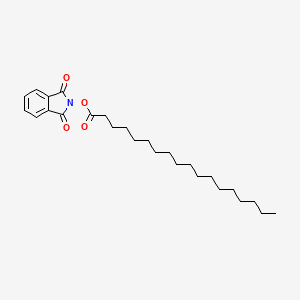![molecular formula C7H7BrN2O3 B13527136 o-[(2-Bromo-4-nitrophenyl)methyl]hydroxylamine](/img/structure/B13527136.png)
o-[(2-Bromo-4-nitrophenyl)methyl]hydroxylamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
o-[(2-Bromo-4-nitrophenyl)methyl]hydroxylamine: is an organic compound with the molecular formula C7H7BrN2O3 It is a derivative of hydroxylamine, where the hydroxylamine group is substituted with a 2-bromo-4-nitrophenylmethyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of o-[(2-Bromo-4-nitrophenyl)methyl]hydroxylamine typically involves the reaction of 2-bromo-4-nitrobenzyl chloride with hydroxylamine. The reaction is carried out in an appropriate solvent, such as ethanol or methanol, under controlled temperature conditions to ensure the formation of the desired product. The reaction can be represented as follows:
[ \text{2-Bromo-4-nitrobenzyl chloride} + \text{Hydroxylamine} \rightarrow \text{this compound} + \text{HCl} ]
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity, and the process may include additional purification steps such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions: o-[(2-Bromo-4-nitrophenyl)methyl]hydroxylamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or catalytic hydrogenation can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or thiourea.
Major Products:
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted phenyl derivatives.
Aplicaciones Científicas De Investigación
Chemistry: o-[(2-Bromo-4-nitrophenyl)methyl]hydroxylamine is used as a building block in organic synthesis. It can be employed in the preparation of various heterocyclic compounds and as an intermediate in the synthesis of pharmaceuticals.
Biology: In biological research, this compound can be used as a probe to study enzyme mechanisms and as a precursor for the synthesis of biologically active molecules.
Industry: In the industrial sector, this compound can be used in the production of dyes, agrochemicals, and other specialty chemicals.
Mecanismo De Acción
The mechanism of action of o-[(2-Bromo-4-nitrophenyl)methyl]hydroxylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, depending on the nature of the target and the specific chemical modifications it undergoes. The pathways involved may include covalent modification of active sites or non-covalent interactions with binding pockets.
Comparación Con Compuestos Similares
- o-[(2-Bromo-4-nitrophenyl)methyl]amine
- o-[(2-Bromo-4-nitrophenyl)methyl]thiol
- o-[(2-Bromo-4-nitrophenyl)methyl]alcohol
Comparison: Compared to these similar compounds, o-[(2-Bromo-4-nitrophenyl)methyl]hydroxylamine is unique due to the presence of the hydroxylamine group, which imparts distinct reactivity and potential applications. The hydroxylamine group can participate in unique chemical reactions, such as the formation of oximes and hydrazones, which are not possible with the other similar compounds.
Propiedades
Fórmula molecular |
C7H7BrN2O3 |
|---|---|
Peso molecular |
247.05 g/mol |
Nombre IUPAC |
O-[(2-bromo-4-nitrophenyl)methyl]hydroxylamine |
InChI |
InChI=1S/C7H7BrN2O3/c8-7-3-6(10(11)12)2-1-5(7)4-13-9/h1-3H,4,9H2 |
Clave InChI |
XUUZGJCCCBMHAF-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C=C1[N+](=O)[O-])Br)CON |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![methyl 3-[(4-formyl-1H-imidazol-1-yl)methyl]benzoate](/img/structure/B13527084.png)




![N-[[4-(4-chlorophenyl)phenyl]methyl]-1-propan-2-ylpiperidin-4-amine](/img/structure/B13527104.png)



![2-{[(Tert-butoxy)carbonyl]amino}-3-(3-hydroxy-4-methoxyphenyl)propanoicacid](/img/structure/B13527121.png)

